Albumin Binding Affinity of N-Acetylsulfamethazine vs. Parent Sulfamethazine in Rabbit Serum
In a direct head-to-head competition study using rabbit serum and equilibrium dialysis, N4-acetylsulfamethazine (AcSMZ) demonstrated a significantly higher affinity for serum albumin compared to the parent drug sulfamethazine (SMZ) [1]. The dissociation constant (Kd) for AcSMZ was measured at 0.031 mM (±0.002), while SMZ exhibited a Kd of 0.078 mM (±0.006), representing a 60.3% lower Kd value for the acetylated metabolite [1]. This indicates that AcSMZ binds more tightly to albumin and can competitively displace SMZ, altering its free fraction.
| Evidence Dimension | Dissociation Constant (Kd) for Serum Albumin Binding |
|---|---|
| Target Compound Data | 0.031 mM (SD ±0.002) |
| Comparator Or Baseline | Sulfamethazine (SMZ) Kd = 0.078 mM (SD ±0.006) |
| Quantified Difference | 60.3% lower Kd (higher affinity) for N-Acetylsulfamethazine |
| Conditions | Rabbit serum; equilibrium dialysis for 8 hours; drug concentrations 0.01-3 mM; specific binding model analysis. |
Why This Matters
This higher albumin affinity means N-Acetylsulfamethazine can competitively displace the parent drug, altering free drug concentrations and complicating pharmacokinetic predictions if the metabolite is not directly measured or if the parent drug is used as a surrogate.
- [1] Tsang, Y. C., Thiessen, J. J., & Wong, H. (1989). Competitive binding of sulfamethazine and its N-acetylated metabolite. Biopharmaceutics & Drug Disposition, 10(5), 465-479. View Source
